2-((((9H-Fluoren-9-yl)methoxy)carbonyl)oxy)acetic acid
Description
2-((((9H-Fluoren-9-yl)methoxy)carbonyl)oxy)acetic acid is a fluorenylmethyloxycarbonyl (Fmoc)-protected carboxylic acid derivative. The Fmoc group is widely used in peptide synthesis and organic chemistry as a temporary protecting group for amines or hydroxyl groups. In this compound, the Fmoc moiety is linked via an oxygen atom to a carbonyl group, which is further connected to an acetic acid backbone. This structural arrangement confers stability under basic conditions while allowing selective deprotection under mild acidic conditions.
Properties
Molecular Formula |
C17H14O5 |
|---|---|
Molecular Weight |
298.29 g/mol |
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonyloxy)acetic acid |
InChI |
InChI=1S/C17H14O5/c18-16(19)10-22-17(20)21-9-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15H,9-10H2,(H,18,19) |
InChI Key |
CANARFMTUKMTTO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)OCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)oxy)acetic acid typically involves the protection of amino acids with the Fmoc group. One common method is the reaction of the amino acid with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide at room temperature .
Industrial Production Methods
In industrial settings, the production of Fmoc-protected amino acids, including 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)oxy)acetic acid, follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-((((9H-Fluoren-9-yl)methoxy)carbonyl)oxy)acetic acid undergoes several types of chemical reactions, including:
Substitution Reactions: The Fmoc group can be removed by treatment with a base such as piperidine, resulting in the formation of the free amino acid.
Coupling Reactions: The compound can participate in peptide coupling reactions, where it reacts with other amino acids or peptides to form longer peptide chains.
Common Reagents and Conditions
Fmoc Removal: Piperidine in dimethylformamide is commonly used to remove the Fmoc group.
Coupling Reagents: Carbodiimides such as dicyclohexylcarbodiimide (DCC) or uronium salts like HBTU are used in peptide coupling reactions.
Major Products Formed
The major products formed from these reactions include deprotected amino acids and extended peptide chains, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-((((9H-Fluoren-9-yl)methoxy)carbonyl)oxy)acetic acid has several scientific research applications:
Peptide Synthesis: It is widely used in the synthesis of peptides and proteins due to its stability and ease of removal.
Bioconjugation: The compound is used in bioconjugation techniques to attach peptides to other biomolecules or surfaces.
Drug Development: It is used in the development of peptide-based drugs and therapeutic agents
Mechanism of Action
The mechanism of action of 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)oxy)acetic acid primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group of amino acids during the synthesis process, preventing unwanted side reactions. The Fmoc group can be selectively removed under mild basic conditions, allowing for the sequential addition of amino acids to form peptides .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional analogs of 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)oxy)acetic acid, highlighting differences in substituents, molecular properties, and applications:
Key Structural and Functional Differences
Backbone Modifications: The target compound features an oxy-acetic acid linkage, whereas analogs like 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)acetic acid replace the oxygen with an amino group, altering reactivity (e.g., susceptibility to deprotection reagents). Substitutions such as the o-tolyl group in or azetidine/piperazine rings in introduce steric hindrance or conformational rigidity, impacting solubility and binding affinity in biological systems.
Synthetic Utility: Compounds with amino groups (e.g., ) are standard in SPPS, while the oxy-linked target compound may serve as a carboxylate-activating group or linker in conjugates. The azetidine derivative demonstrates applications in synthesizing strained heterocycles, useful in medicinal chemistry for mimicking peptide turn structures.
Physicochemical Properties: Molecular weights vary significantly based on substituents. For example, the azetidine derivative (367.40 g/mol) is heavier than the simple aminoacetic acid analog (297.31 g/mol). Solubility data from (for a related aspartic acid derivative) suggest Fmoc compounds often require polar aprotic solvents (e.g., DMSO) for dissolution, with solubility >100 mg/mL in some cases.
Safety Profiles: Most Fmoc derivatives share hazards like skin/eye irritation (H315/H319) . However, acute oral toxicity (H302) is noted for the azetidine variant , likely due to its heterocyclic structure.
Biological Activity
2-((((9H-Fluoren-9-yl)methoxy)carbonyl)oxy)acetic acid (Fmoc-OAA) is a compound belonging to the class of fluorenylmethyloxycarbonyl (Fmoc) protected amino acids. It is primarily utilized in peptide synthesis due to its stability and ease of removal under mild conditions. This article explores the biological activity of Fmoc-OAA, focusing on its applications in scientific research, particularly in drug development and peptide synthesis.
- Molecular Formula : C21H21NO5
- Molecular Weight : 367.40 g/mol
- CAS Number : 1592739-14-4
Fmoc-OAA functions as a protecting group in peptide synthesis. The Fmoc group shields the amino group during the synthesis process, preventing unwanted side reactions. Under mild basic conditions, the Fmoc group can be selectively removed, allowing for the sequential addition of amino acids to form peptides. This mechanism is crucial in developing peptide-based drugs and therapeutic agents.
Peptide Synthesis
Fmoc-OAA is widely used in solid-phase peptide synthesis (SPPS). The stability of the Fmoc group allows for multiple coupling cycles without significant degradation, making it an ideal choice for synthesizing complex peptides.
Drug Development
Research indicates that compounds similar to Fmoc-OAA exhibit significant biological activities, including antiproliferative effects against various cancer cell lines. For instance, studies have shown that certain derivatives demonstrate IC50 values in the nanomolar range against MCF-7 breast cancer cells, indicating potent anticancer properties .
Antiproliferative Activity
A study evaluated the antiproliferative effects of several compounds related to Fmoc-OAA on MCF-7 human breast cancer cells. The results indicated that compounds with similar structural features exhibited IC50 values ranging from 10 to 33 nM, demonstrating significant potential as anticancer agents .
| Compound | IC50 (nM) | Cell Line | Mechanism |
|---|---|---|---|
| Compound 9h | 10 | MCF-7 | Tubulin destabilization |
| Compound 10p | 33 | MDA-MB-231 | Apoptosis induction |
Peptide Coupling Reactions
Fmoc-OAA participates in peptide coupling reactions with other amino acids or peptides to form longer chains. The use of coupling reagents such as dicyclohexylcarbodiimide (DCC) enhances the efficiency of these reactions, leading to high yields of desired peptide products.
Safety and Handling
Fmoc-OAA should be handled with care due to potential hazards associated with its chemical properties. Appropriate safety measures include using personal protective equipment and following standard laboratory protocols.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
